molecular formula C17H18I2N2O B5145358 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

Cat. No. B5145358
M. Wt: 520.15 g/mol
InChI Key: QWNIRZWIKDTASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as GR-65630, is a potent and selective antagonist of the 5-HT3 receptor. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol acts as a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the activation of this receptor, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol reduces the transmission of signals that are associated with nausea, vomiting, and anxiety.
Biochemical and Physiological Effects:
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the frequency and intensity of chemotherapy-induced emesis, as well as the symptoms of irritable bowel syndrome. In addition, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments include its potency and selectivity for the 5-HT3 receptor, as well as its well-established pharmacology and safety profile. However, the limitations of using 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments include its moderate yield and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more potent and selective analogs of the compound. In addition, there is a need for further investigation into the mechanism of action of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, as well as its potential use in the treatment of other medical conditions, such as depression and schizophrenia. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in humans, in order to determine its optimal dosing and administration regimen.

Synthesis Methods

The synthesis of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 2,4-diiodophenol with 2-(3-pyridinyl)-1-piperidinylmethanol in the presence of a base, followed by purification using column chromatography. The yield of the final product is moderate, and the purity can be improved by recrystallization.

Scientific Research Applications

2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders. In addition, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been investigated for its potential use in the treatment of substance abuse disorders, such as alcohol and nicotine addiction.

properties

IUPAC Name

2,4-diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18I2N2O/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12/h3-4,6,8-10,16,22H,1-2,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNIRZWIKDTASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

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